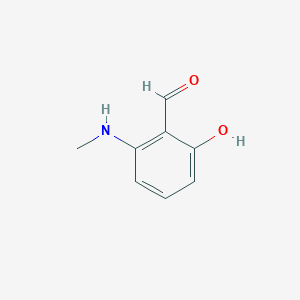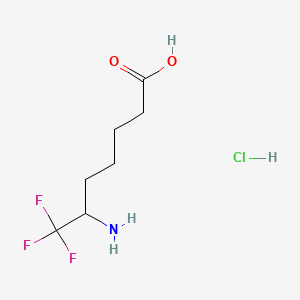![molecular formula C11H11NO2S B13447638 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of isoindole, a heterocyclic aromatic organic compound. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Thioether Formation: The introduction of the thioether group (methyl-d3-thio) into the molecule. This step often involves the use of thiol reagents and appropriate catalysts.
Cyclization: Formation of the isoindole ring through cyclization reactions. This step may require specific conditions such as high temperature and the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the isoindole ring.
科学的研究の応用
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of similar compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: The non-deuterated version of the compound.
2-[2-(Ethyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: A similar compound with an ethyl group instead of a methyl group.
2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: Another derivative with different substituents.
Uniqueness
The uniqueness of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione lies in its deuterium atoms, which can enhance the compound’s stability and alter its chemical properties. This makes it particularly valuable in research applications where isotopic labeling is essential.
特性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
228.32 g/mol |
IUPAC名 |
2-[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfanyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO2S/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3/i1D3,6D2,7D2 |
InChIキー |
OHKAYWGJHFQHSW-DDROHRSCSA-N |
異性体SMILES |
[2H]C([2H])([2H])SC([2H])([2H])C([2H])([2H])N1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CSCCN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
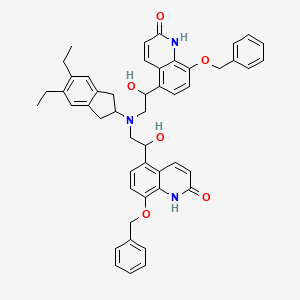
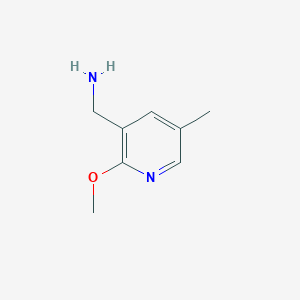
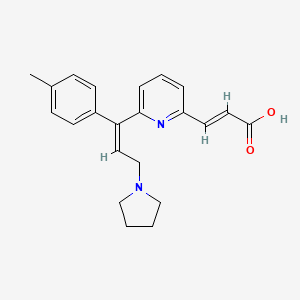
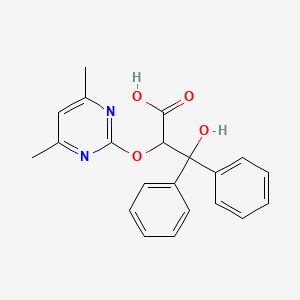
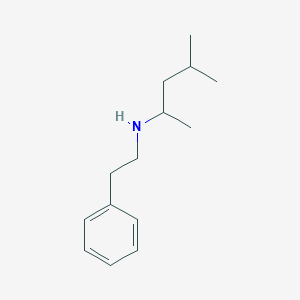
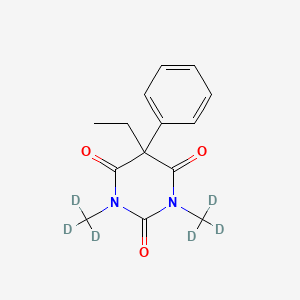
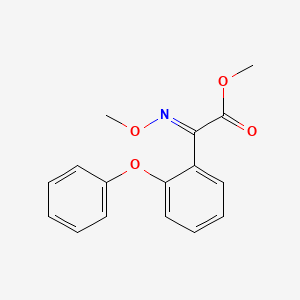
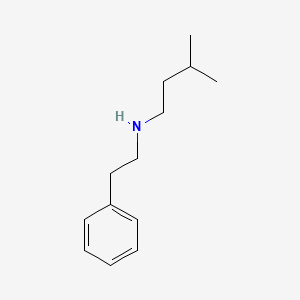

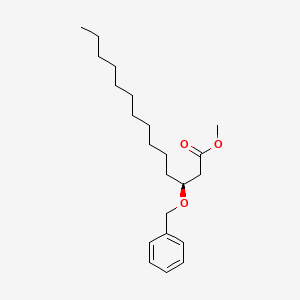
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid](/img/structure/B13447631.png)
